N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide
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Overview
Description
N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide, also known as CNB-001, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. CNB-001 has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. This compound has been shown to inhibit the production of reactive oxygen species, reduce inflammation, and enhance the activity of antioxidant enzymes. This compound has also been shown to modulate the expression of genes involved in neuronal survival and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to reduce levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide. One area of interest is the development of more efficient synthesis methods that could increase the yield of this compound and reduce the cost of production. Another area of interest is the investigation of the long-term effects of this compound treatment on cognitive function and neuronal health. Additionally, there is potential for the development of this compound derivatives with improved solubility and bioavailability.
Scientific Research Applications
N'-(4-chloro-3-nitrobenzylidene)-4-fluorobenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. This compound has also demonstrated potential as a treatment for traumatic brain injury and stroke.
properties
IUPAC Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O4S/c14-12-6-1-9(7-13(12)18(19)20)8-16-17-23(21,22)11-4-2-10(15)3-5-11/h1-8,17H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDMWGZCPZRFY-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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